molecular formula C15H18N4O4 B2748250 N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1428350-11-1

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2748250
CAS No.: 1428350-11-1
M. Wt: 318.333
InChI Key: YXOQYLAWPCFMKD-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a hydroxyethyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Cycloaddition: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

    Cycloaddition: Nitrile oxides with alkenes or alkynes in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Dimethylamino-substituted products.

    Cycloaddition: Isoxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, this compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within a biological system.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of an oxalamide.

    N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)urea: Contains a urea group instead of an oxalamide.

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-19(2)11-5-3-10(4-6-11)12(20)9-16-14(21)15(22)17-13-7-8-23-18-13/h3-8,12,20H,9H2,1-2H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOQYLAWPCFMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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